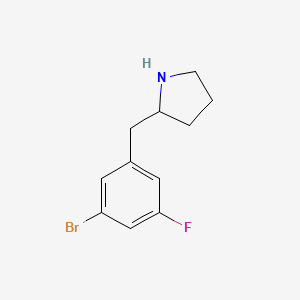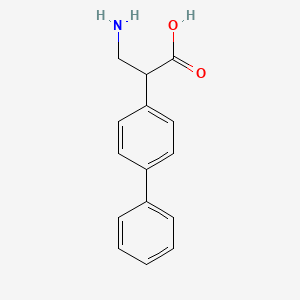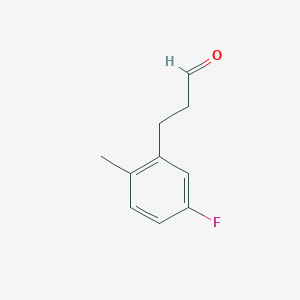
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one is a chemical compound known for its diverse applications in scientific research and industry. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is notable for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,5-dihydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Saturated ketones
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activities of 1-(2,5-Dihydroxyphenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dihydroxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(2,3-Dihydroxyphenyl)prop-2-en-1-one: Similar structure but with different hydroxyl group positions, leading to variations in biological activity.
1-(2,4-Dihydroxyphenyl)prop-2-en-1-one: Another isomer with distinct properties and applications.
1-(2,6-Dihydroxyphenyl)prop-2-en-1-one: Differently substituted chalcone with unique chemical and biological characteristics
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis. Additionally, its promising biological activities make it a subject of interest for medicinal and biological studies.
Eigenschaften
Molekularformel |
C9H8O3 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-(2,5-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H8O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,10,12H,1H2 |
InChI-Schlüssel |
DNNFRFYBINQALK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)




![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)


![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)

